Product packaging for Carthamone(Cat. No.:)

Carthamone

Cat. No.: B1231511
M. Wt: 448.4 g/mol
InChI Key: YQNGUUQYDSHYMO-MVAXXSNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carthamone is a natural quinone chalcone, a class of flavonoids found in the plant safflower (Carthamus tinctorius L.) . It is an important intermediate in the safflower's biosynthetic pathway, which produces other significant flavonoids such as hydroxysafflor yellow A (HSYA) . Research into this compound is valuable for understanding the broader flavonoid biosynthesis in plants, a process that can be stimulated by factors like methyl jasmonate (MeJA) treatment . As a specialized metabolite, the study of this compound and related compounds contributes to the exploration of plant physiology and natural product chemistry. The primary value for researchers lies in its role as a biochemical precursor. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1231511 Carthamone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C21H20O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25,28-30H,8H2/b6-3+/t14-,17-,18+,19-,21+/m1/s1

InChI Key

YQNGUUQYDSHYMO-MVAXXSNXSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=O)C(=O)C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Botanical Origin and Natural Distribution of Carthamone

Biosynthetic Precursors and Related Compounds in Safflower

The biosynthesis of Carthamone is part of the broader flavonoid pathway in Carthamus tinctorius. The formation of the characteristic quinochalcones is believed to proceed through a chalcone (B49325) intermediate. wikipedia.org Specifically, studies propose that a key step involves the C-glucosylation of a chalcone precursor, 2,4,6,4'-tetrahydroxychalcone, which leads to the formation of various safflower yellow pigments. wikipedia.org A comparative analysis of different safflower cultivars suggests a possible biosynthetic pathway to form quinochalcones via an intermediate known as pentahydroxychalcone. nih.govresearchgate.net

This compound is chemically and biosynthetically linked to other significant pigments in safflower, most notably the red pigment carthamin. The yellow quinochalcone C-glycoside, precarthamin, is a direct precursor to carthamin. wikipedia.orgresearchgate.netnih.gov An enzymatic process involving an enzyme identified as "carthamin synthase" (a peroxidase homolog) catalyzes the oxidative decarboxylation of precarthamin to produce the dimeric red pigment, carthamin. nih.gov Other related yellow pigments, such as hydroxysafflor yellow A (HSYA) and safflor yellow B, are also integral to this biosynthetic network and are considered potential precursors to carthamin. wikipedia.orgresearchgate.net While the name Neocarthamin is noted, detailed biosynthetic relationships in the reviewed literature primarily focus on the well-established conversion of precarthamin and other yellow pigments into carthamin.

Table 2: Key Quinochalcones in Carthamus tinctorius

CompoundColorBiosynthetic Role
Hydroxysafflor yellow A (HSYA)YellowMajor yellow pigment
Safflor yellow BYellowPrecursor
PrecarthaminYellowDirect precursor to Carthamin
CarthaminRedMajor red pigment

This compound and its related safflower pigments belong to a specific subclass of flavonoids known as quinochalcone C-glycosides. nih.govmdpi.com This structural classification is significant for two main reasons. First, the "chalcone" designation refers to their open-chain flavonoid backbone. Second, and more distinctively, they are C-glycosides, meaning a sugar molecule (glucose) is attached to the flavonoid structure via a stable carbon-carbon bond, rather than the more common and easily broken carbon-oxygen bond of O-glycosides. nih.gov This C-glycosidic linkage makes the compounds notably stable. researchgate.net The quinochalcone C-glycosides are considered unique and characteristic chemical markers for the Carthamus tinctorius plant. mdpi.comsemanticscholar.orgresearchgate.net

Elucidation of Carthamone Biosynthetic Pathways

General Flavonoid Biosynthesis Pathway in Plants

The biosynthesis of flavonoids, including the precursors of carthamone, originates from the convergence of products from two primary metabolic routes: the shikimate pathway and the phenylpropanoid pathway. This conserved pathway in plants leads to the formation of a C15 carbon skeleton, which serves as the basic structural unit for all flavonoids. nih.govsemanticscholar.org

Phenylpropanoid Pathway Involvement

The phenylpropanoid pathway provides the first aromatic precursor for flavonoid biosynthesis. This pathway begins with the deamination of phenylalanine, an aromatic amino acid derived from the shikimate pathway, catalyzed by phenylalanine ammonia-lyase (PAL). usp.brcdutcm.edu.cn This reaction yields cinnamic acid. Subsequent hydroxylation and activation steps, involving enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), convert cinnamic acid into 4-coumaroyl-CoA. 4-coumaroyl-CoA is a key starter molecule that enters the flavonoid biosynthetic pathway. nih.gov

Key Enzymatic Steps Leading to Chalcones

The central step in initiating the flavonoid pathway is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov Malonyl-CoA is derived from the carboxylation of acetyl-CoA. This iterative condensation and cyclization process is catalyzed by the enzyme chalcone (B49325) synthase (CHS). nih.gov CHS is considered the first committed enzyme in the flavonoid biosynthesis pathway, directing metabolic flux towards flavonoid production. nih.gov The product of the CHS reaction is a chalcone, typically 4,2′,4′,6′-tetrahydroxychalcone (naringenin chalcone) in many plant species. nih.gov The mechanism involves the transfer of the coumaroyl moiety to a cysteine residue in the active site, followed by sequential condensation with malonyl-CoA units and a final intramolecular Claisen condensation.

Here is a summary of the key enzymes and substrates involved in the initial steps leading to chalcones:

EnzymeSubstratesProductRole
Phenylalanine ammonia-lyase (PAL)PhenylalanineCinnamic acidEntry into phenylpropanoid pathway usp.brcdutcm.edu.cn
Cinnamate 4-hydroxylase (C4H)Cinnamic acid4-Coumaric acidHydroxylation in phenylpropanoid pathway
4-Coumarate:CoA ligase (4CL)4-Coumaric acid, CoA, ATP4-Coumaroyl-CoAActivation for flavonoid biosynthesis
Chalcone Synthase (CHS)4-Coumaroyl-CoA, Malonyl-CoA4,2′,4′,6′-TetrahydroxychalconeFirst committed step in flavonoid biosynthesis nih.gov

Specific Biosynthetic Route to this compound

While the initial steps leading to chalcones are relatively conserved, the downstream pathway diverges to produce the wide variety of flavonoid compounds found in plants. The biosynthesis of this compound, a quinochalcone, involves specific modifications of a chalcone intermediate.

Role of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI)

As discussed, CHS is responsible for the formation of 4,2′,4′,6′-tetrahydroxychalcone (naringenin chalcone). nih.gov In the biosynthesis of most flavonoids, this chalcone is subsequently isomerized by chalcone isomerase (CHI) into a flavanone (B1672756), such as naringenin. semanticscholar.org This isomerization involves the stereospecific intramolecular cyclization of the chalcone. While this reaction can occur spontaneously at a low rate, CHI significantly increases the reaction velocity. However, this compound is a quinochalcone, retaining the chalcone structure but with modifications to one of the aromatic rings, rather than undergoing the cyclization to a flavanone. This suggests that in the specific pathway leading to this compound, the chalcone intermediate either bypasses the action of CHI or is channeled into alternative modification steps.

Post-Chalcone Modification Enzymes and Intermediates

In Carthamus tinctorius, the 4,2′,4′,6′-tetrahydroxychalcone produced by CHS is a key intermediate for the biosynthesis of both this compound and hydroxysafflor yellow A. nih.gov The conversion of this chalcone into this compound involves hydroxylation and glycosylation steps. nih.gov While the precise sequence and the specific enzymes catalyzing these modifications directly leading to this compound are not fully detailed in the provided information, it is known that modifications to the chalcone structure occur after the action of CHS. This compound itself is a complex molecule incorporating a glucose moiety. nih.gov Result indicates that this compound can be obtained by oxidation of carthamin, another pigment found in safflower, suggesting a potential relationship or shared intermediates in their biosynthetic pathways.

Putative this compound Synthase Activity

The term "this compound Synthase" is used in the outline, implying a potential dedicated enzyme or enzyme system responsible for the final stages of this compound formation from a chalcone precursor. Based on the available search results, there is no clear identification of a single enzyme specifically named "this compound Synthase" that catalyzes the entire conversion from a chalcone to this compound. Instead, the information suggests that the process involves multiple enzymatic steps, including hydroxylation and glycosylation, acting on a chalcone intermediate. nih.gov While some enzymes involved in post-chalcone modifications in flavonoid biosynthesis are known (e.g., flavanone 3-hydroxylase nih.gov), the specific enzymes that catalyze the modifications leading directly to the unique quinochalcone structure of this compound and its glycosylation remain areas where further research is needed for complete elucidation. Therefore, "putative this compound Synthase activity" likely refers to the collective enzymatic machinery responsible for these downstream modifications rather than a single, characterized enzyme analogous to CHS.

Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, a prominent quinochalcone found in Carthamus tinctorius (safflower), is a complex process regulated at multiple molecular levels. This regulation involves the interplay of structural genes encoding biosynthetic enzymes, regulatory genes such as transcription factors, and responses to various environmental stimuli. Understanding these regulatory mechanisms is crucial for potentially enhancing this compound production in safflower.

Genetic Basis of Flavonoid Accumulation in Safflower

This compound is derived from the flavonoid biosynthetic pathway. The genetic basis of flavonoid accumulation in safflower involves a suite of structural genes encoding key enzymes in this pathway. These enzymes include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), Dihydroflavonol 4-Reductase (DFR), Anthocyanidin Synthase (ANS), and UDP-glycosyltransferase (UFGT) nih.govresearchgate.netmpg.de. The expression levels and activity of these enzymes directly influence the flux through the pathway and the eventual accumulation of downstream products, including the precursors to quinochalcones like this compound.

Beyond the structural genes, the flavonoid pathway in C. tinctorius is also tightly controlled by regulatory genes, particularly those encoding transcription factors. Key among these are members of the MYB, basic Helix-Loop-Helix (bHLH), and WD40 repeat protein families nih.govresearchgate.netmpg.de. These transcription factors often interact to form a multiprotein complex (MBW complex) that binds to the promoter regions of structural genes, thereby activating or repressing their transcription mpg.dethegoodscentscompany.com. For instance, studies have identified specific MYB transcription factors, such as CtMYB1, which are suggested to positively regulate flavonoid biosynthesis in safflower, often in conjunction with CtbHLH1 and CtTTG1 (a WD40 protein) thegoodscentscompany.com. The intricate interactions and specific roles of different members within these transcription factor families contribute significantly to the spatial and temporal control of flavonoid and quinochalcone production in the plant.

Transcriptomic Analyses of Biosynthetic Gene Expression

Transcriptomic analyses have provided valuable insights into the expression patterns of genes involved in this compound biosynthesis in C. tinctorius. These studies typically involve sequencing RNA from different tissues (e.g., petals, leaves, stems, roots) and developmental stages, as well as under various experimental conditions cenmed.com. By quantifying mRNA levels, researchers can infer the activity of specific genes at a given time and in a specific tissue.

Transcriptomic data has revealed differential expression of key structural genes in the flavonoid and quinochalcone pathways across different safflower tissues and developmental stages researchgate.netcenmed.commetabolomicsworkbench.org. For example, genes encoding enzymes like CHS, CHI, F3H, F3'H, DFR, ANS, and UFGT show varied expression profiles depending on the plant part and its maturity cenmed.com. This differential expression correlates with the accumulation patterns of flavonoids and quinochalcones, which are typically highest in the petals.

Furthermore, transcriptomic analyses have also shed light on the expression of regulatory genes, including MYB, bHLH, and WD40 transcription factors researchgate.netcenmed.commetabolomicsworkbench.orgnih.gov. The expression levels of these transcription factors often mirror those of the structural genes they regulate, suggesting a coordinated control mechanism cenmed.com. Transcriptomic studies under different conditions or in various safflower cultivars have helped identify candidate genes potentially responsible for variations in quinochalcone content, including precursors to this compound nih.gov. These analyses are instrumental in identifying key genes and regulatory networks that govern the biosynthesis of this compound and related compounds.

Influence of Environmental Elicitors on Biosynthesis

Environmental factors and specific elicitors can significantly influence the biosynthesis and accumulation of this compound in safflower. Plants respond to various environmental stresses and signals by altering their metabolic pathways, including the production of secondary metabolites like flavonoids and quinochalcones.

Environmental factors such as light intensity, temperature, and water availability have been shown to affect flavonoid production in plants nih.gov. In C. tinctorius, these factors can modulate the expression of genes in the this compound biosynthetic pathway cenmed.commetabolomicsworkbench.orgnih.gov. For instance, UV-B radiation, drought, and salinity stress have been reported to alter the expression of key structural and regulatory genes, thereby impacting the accumulation of quinochalcones nih.gov.

In addition to abiotic factors, biotic factors like pathogens and herbivores can also induce the production of these compounds as part of the plant's defense mechanism nih.gov. Elicitors, which are molecules that trigger plant defense responses, have been used to study and potentially enhance this compound production. Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are two well-studied plant hormones that act as elicitors and can induce flavonoid and quinochalcone accumulation by upregulating the expression of biosynthesis genes nih.govnih.gov. Transcriptomic studies have confirmed that treatment with MeJA or SA leads to altered expression profiles of genes in the quinochalcone/flavonoid pathway, correlating with changes in this compound and hydroxysafflor yellow A (HSYA) levels metabolomicsworkbench.orgnih.gov. Understanding the specific responses to different elicitors can provide strategies for optimizing this compound yield in safflower cultivation.

Here is a summary of some key genes and transcription factors involved in flavonoid/quinochalcone biosynthesis in Safflower mentioned in the text:

Gene/FactorRole in Biosynthesis
CHSCatalyzes the first committed step of flavonoid biosynthesis
CHIIsomerizes chalcones to flavanones
F3HHydroxylates flavanones at the 3 position
F3'HHydroxylates flavonoids at the 3' position
DFRReduces dihydroflavonols to leucoanthocyanidins
ANSOxidizes leucoanthocyanidins to anthocyanidins
UFGTGlycosylates flavonoids
MYB, bHLH, WD40Transcription factors regulating structural genes
CtMYB1Specific MYB factor positively regulating flavonoid biosynthesis

Here is a summary of environmental elicitors and their influence on this compound biosynthesis:

Elicitor/FactorInfluence on Biosynthesis
Light IntensityCan affect flavonoid production nih.gov.
TemperatureCan affect flavonoid production nih.gov.
Water StressCan affect flavonoid production nih.gov.
UV-B RadiationCan alter expression of quinochalcone genes nih.gov.
Drought StressCan alter expression of quinochalcone genes nih.gov.
Salinity StressCan alter expression of quinochalcone genes nih.gov.
Methyl JasmonateInduces accumulation by upregulating genes nih.govmetabolomicsworkbench.orgnih.gov.
Salicylic AcidInduces accumulation by upregulating genes nih.govmetabolomicsworkbench.orgnih.gov.

Isolation and Extraction Methodologies for Carthamone

Conventional Extraction Techniques

Conventional methods often rely on the principle of differential solubility of compounds in various solvents and the application of heat or mechanical agitation to facilitate the release of the target compound from the plant material.

Solvent-Based Extraction Systems

Solvent extraction is a widely used technique for isolating natural products, including carthamone. rexresearch1.comrmutk.ac.th This method involves using a suitable solvent or mixture of solvents to dissolve the desired compound from the plant matrix.

Traditionally, water has been used in the initial stages of safflower pigment extraction. koreascience.kr This is primarily aimed at removing the water-soluble yellow pigments like carthamin first. nih.govkoreascience.kr After the removal of yellow pigments through repeated washing with water, this compound, which is less soluble in water, can then be extracted using other methods. koreascience.kr

Organic solvents are extensively used for the extraction of this compound due to its solubility characteristics. Different organic solvents or their aqueous mixtures can be employed, and the choice of solvent can influence the efficiency and selectivity of the extraction.

Ethanol (B145695): Ethanol, often in aqueous solutions (e.g., 70% or 80% ethanol), is a common solvent for extracting compounds from safflower, including this compound. nih.govresearchgate.netnih.gov Studies have shown that 70% ethanol can be effective in extracting phytochemical content, including flavonoids, from safflower florets. researchgate.net Reflux extraction with 75% ethanol has been used to obtain Carthami flos extract, which contains this compound. nih.gov

Methanol (B129727): Methanol and aqueous methanol solutions (e.g., 70% aqueous methanol) are also utilized for the extraction of compounds from safflower. researchgate.netnih.govpsu.eduvalahia.ro Methanol extract of safflower flowers has been studied for its phytochemical composition, including chalcones like this compound. valahia.ro Cold methanol precipitation has been used as a technique to extract compounds from safflower. psu.edu Refluxing with methanol has been found to be effective in obtaining high total phenolic content from safflower florets. researchgate.net

Ethyl Acetate (B1210297): Ethyl acetate is another organic solvent that can be used in the extraction process. fishersci.senih.govnih.gov While search results specifically linking ethyl acetate directly to this compound extraction in detail are limited, it is a common solvent in natural product extraction and chromatography, suggesting its potential use in this compound isolation or purification. fishersci.senih.gov

Hexane (B92381): Hexane is a non-polar solvent. wikipedia.orgthermofisher.comnih.govfishersci.senih.gov Its use in safflower extraction is often associated with the extraction of less polar compounds like fatty acids or oils from the seeds. arzneipflanzenlexikon.infonih.govumn.edu While this compound is a more polar molecule than lipids, hexane might be used in sequential extraction procedures to remove non-polar interferences before extracting this compound with more polar solvents. wikipedia.org

Maceration (Hot and Cold)

Maceration involves soaking the plant material in a solvent for a period to allow the compounds to dissolve. This can be performed at room temperature (cold maceration) or elevated temperatures (hot maceration). nih.gov Research indicates that both hot and cold maceration methods, using solvents like methanol or 70% ethanol, have been explored for extracting phytochemical compounds from safflower florets. researchgate.net The temperature can influence the efficiency of extraction, with hot extraction potentially yielding higher levels of certain phytochemicals compared to cold extraction. researchgate.net

Reflux and Soxhlet Extraction

Reflux extraction involves heating the solvent to its boiling point and condensing the vapors back into the extraction vessel, allowing for continuous extraction. researchgate.netnih.govresearchgate.netmdpi.com Soxhlet extraction is a type of continuous hot extraction where the solvent is repeatedly cycled through the solid material. scribd.comrexresearch1.comrmutk.ac.thrmutk.ac.th Both methods are effective for extracting compounds from solid matrices. rexresearch1.comrmutk.ac.th Refluxing with solvents like ethanol or methanol has been reported for safflower extraction. researchgate.netnih.govresearchgate.net Soxhlet extraction is considered a preferred method for thermostable compounds and is a common technique for solid matrix extraction. scribd.comrexresearch1.comrmutk.ac.th

Advanced Extraction Technologies

While conventional methods are widely used, advanced extraction technologies aim to improve efficiency, reduce extraction time, and minimize solvent consumption. Although specific details on advanced techniques solely for this compound extraction are less prevalent in the provided search results, general advanced extraction methods for natural products from botanicals include techniques like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE). rexresearch1.com These methods often offer advantages in terms of speed and solvent usage compared to traditional approaches.

Extraction MethodTechniqueSolvents Commonly UsedNotes
Conventional ExtractionSolvent-Based ExtractionWater, Ethanol, Methanol, Ethyl Acetate, HexaneRelies on solubility and diffusion. koreascience.krnih.govfishersci.finih.govwikipedia.org
Aqueous ExtractionWaterOften used initially to remove water-soluble compounds. koreascience.krnih.govfishersci.fi
Organic Solvent SystemsEthanol, Methanol, Ethyl Acetate, HexaneUsed to extract less polar compounds like this compound. koreascience.krnih.govnih.govnih.govwikipedia.org
Maceration (Hot/Cold)Various solvents (e.g., Ethanol, Methanol)Soaking plant material in solvent. researchgate.netnih.gov
Reflux ExtractionVarious solvents (e.g., Ethanol, Methanol)Continuous hot extraction. researchgate.netnih.govnih.govnih.govwikipedia.org
Soxhlet ExtractionVarious solventsContinuous hot extraction, suitable for thermostable compounds. scribd.comrexresearch1.comrmutk.ac.thnih.govnih.govwikipedia.org
Advanced ExtractionMicrowave-Assisted ExtractionVarious solventsFaster extraction, reduced solvent usage (general). koreascience.krrexresearch1.comnih.govwikipedia.org
Supercritical Fluid ExtractionSupercritical fluids (e.g., CO2)Efficient for certain compounds, environmentally friendly (general). rexresearch1.com

Data Table: Solvents and Extraction Methods for Safflower Compounds

SolventExtraction Method(s) MentionedNotesSource Indices
WaterAqueous Extraction, Warm ImmersionPrimarily for water-soluble pigments (carthamin). nih.govkoreascience.kr nih.govkoreascience.kr
EthanolOrganic Solvent Extraction, Reflux, Maceration (70%, 80%)Used for extracting this compound and other compounds. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
MethanolOrganic Solvent Extraction, Cold Precipitation, Reflux, Maceration (70% aqueous)Used for extracting this compound and other compounds. researchgate.netnih.govpsu.eduvalahia.ro researchgate.netnih.govpsu.eduvalahia.ro
Ethyl AcetateOrganic Solvent SystemsGeneral organic solvent for extraction. fishersci.senih.govnih.gov fishersci.senih.govnih.gov
HexaneOrganic Solvent SystemsPrimarily for non-polar compounds like oils. wikipedia.orgthermofisher.comnih.govfishersci.senih.gov wikipedia.orgthermofisher.comnih.govfishersci.senih.gov
Aqueous MethanolExtraction (70%)Used for metabolomic analysis. nih.gov nih.gov

Detailed Research Findings:

Research highlights the importance of solvent selection and extraction method for optimizing the yield of specific compounds from safflower. For instance, a study on safflower florets indicated that polar solvents like 70% ethanol or methanol are efficient in extracting higher levels of phytochemical components and antioxidant substances. researchgate.net The same study also suggested that while hot extraction might yield higher phytochemical content, cold maceration with methanol or 70% ethanol showed promise for extracting phytochemical compounds and antioxidant substances. researchgate.net Another study utilized reflux extraction with 75% ethanol to obtain an extract containing this compound for further analysis. nih.gov These findings underscore that the optimal extraction strategy can vary depending on the desired compound and application.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a technique that utilizes a substance in its supercritical state (above its critical temperature and pressure) as the extraction solvent. tsijournals.com Supercritical fluids possess properties between those of a liquid and a gas, allowing for enhanced solubility and penetration into the plant matrix. tsijournals.com Carbon dioxide (CO2) is a commonly used supercritical fluid in SFE due to its low critical temperature and pressure, non-toxicity, and ease of removal from the extract. tsijournals.com SFE has been explored for extracting compounds from various plant materials, including those containing pigments and volatile oils. tsijournals.comresearchgate.netelifesciences.orgcabidigitallibrary.org Studies have investigated the effect of parameters such as pressure, temperature, and CO2 flow rate on extraction yield and composition when using SFE for plant extracts. researchgate.netelifesciences.orgcabidigitallibrary.orgnih.gov For instance, research on cardamom extraction using SFE showed that increasing pressure could lead to a proportional elevation in the levels of certain phenolic compounds. elifesciences.org

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) employs enzymes to break down plant cell wall components, such as polysaccharides (hemicelluloses, starch, pectin), thereby facilitating the release of intracellular compounds like this compound. nih.govmdpi.com This method can enhance extraction efficiency and yield compared to conventional techniques by improving the permeability of the cell wall. mdpi.comresearchgate.netniist.res.in Enzymes like cellulase, xylanase, and pectinase (B1165727) are commonly used in EAE for extracting bioactive compounds from plants. researchgate.net Studies have shown that enzyme pretreatment can lead to increased yields of volatile oils and improved chemical composition in plant extracts. researchgate.net For example, research on cardamom indicated that enzyme pretreatment with ViscozymeL was effective in increasing the yield of volatile oil. researchgate.net The disruption of cell walls by enzymes, as confirmed by techniques like scanning electron microscopy, contributes to the enhanced release of compounds. researchgate.netniist.res.in

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to generate cavitation bubbles in the extraction solvent. mdpi.comfrontiersin.org The collapse of these bubbles creates localized high temperatures and pressures, as well as microstreaming, which disrupt plant cell walls and enhance the mass transfer of compounds into the solvent. mdpi.comfrontiersin.org UAE is considered a "Green Chemistry" technique due to its potential for shorter extraction times and reduced solvent consumption compared to conventional methods. mdpi.com This method has been applied to extract various natural pigments and bioactive compounds from plant by-products. frontiersin.org Factors influencing UAE efficiency include ultrasound power, extraction time, temperature, solvent type, and solid-to-solvent ratio. mdpi.com Studies have demonstrated that UAE can result in higher or comparable yields of bioactive compounds compared to traditional extraction methods. mdpi.commicrobiologyjournal.orgscientificelectronicarchives.org For example, research on Lantana camara flowers showed that UAE with distilled water yielded a significantly higher extract compared to microwave-assisted extraction and conventional solvent extraction. microbiologyjournal.org

Optimization Strategies for this compound Yield and Purity

Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound obtained from plant sources. rootsciences.comemanresearch.org Various factors influence the efficiency of the extraction process. mdpi.comscielo.brfoodandnutritionjournal.org

Impact of Solvent Polarity and Temperature

The choice of solvent and extraction temperature significantly impacts the yield and purity of extracted compounds. scielo.brfoodandnutritionjournal.orgrjpharmacognosy.irmdpi.com Solvent polarity plays a critical role as different compounds exhibit varying solubility in solvents of different polarities. scielo.brfoodandnutritionjournal.orgmdpi.comnih.govresearchgate.net Polar solvents are often effective for extracting polar compounds like polyphenolics and certain pigments. scielo.brmdpi.com However, the optimal solvent polarity can vary depending on the specific compound being targeted and the plant matrix. scielo.brfoodandnutritionjournal.orgnih.gov Some studies suggest that a combination of polar and nonpolar solvents can enhance the extraction efficiency of a wider range of phytochemicals. scielo.brfoodandnutritionjournal.orgresearchgate.net

Temperature is another critical factor. Increased temperature can enhance the solubility and diffusion rate of compounds, potentially leading to higher extraction yields. scielo.brmdpi.com However, elevated temperatures can also cause the degradation of thermolabile compounds. mdpi.com Therefore, optimizing temperature involves finding a balance between maximizing extraction efficiency and minimizing compound degradation. emanresearch.org Research on the extraction of bioactive compounds from rose fruits indicated that higher temperatures (45 °C and 65 °C) resulted in higher content of L-ascorbic acid initially, but also faster degradation over time. mdpi.com

Role of Particle Size and Extraction Time

The particle size of the plant material and the duration of the extraction process are important parameters affecting extraction yield. mdpi.commdpi.comglobalresearchonline.net Smaller particle sizes generally lead to a larger surface area, which can improve the contact between the solvent and the plant matrix, facilitating better penetration and diffusion of compounds. rootsciences.comresearchgate.netazom.comfoodscigroup.us Studies have shown that reduced particle size can enhance the diffusivity and yield of extracted compounds. researchgate.netnih.gov For example, research on Silybum marianum seeds demonstrated that smaller particle size led to a higher total extraction yield. researchgate.net However, excessively fine particles can sometimes lead to issues like clogging or reduced flow rate in certain extraction systems. socraticcoffee.com

Extraction time is also a key factor, as sufficient time is required for the solvent to penetrate the matrix and dissolve the target compounds. mdpi.com Increasing extraction time can lead to higher yields, up to a certain point where equilibrium is reached or degradation of compounds occurs. mdpi.comunmul.ac.idresearchgate.net The optimal extraction time is dependent on the extraction method, solvent, temperature, and particle size used. mdpi.com Studies have shown that extraction yield can increase with time. unmul.ac.idresearchgate.net For instance, in the optimization of essential oil extraction from Java cardamom, the yield increased with extraction time, reaching an optimum at 6 hours. unmul.ac.idresearchgate.net

FactorImpact on ExtractionKey Considerations
Solvent PolarityInfluences solubility of target compounds.Matching solvent polarity to compound polarity; potential for solvent mixtures. scielo.brfoodandnutritionjournal.orgmdpi.comnih.govresearchgate.net
TemperatureAffects solubility, diffusion, and compound stability.Balancing increased extraction rate with potential degradation of labile compounds. scielo.brmdpi.com
Particle SizeImpacts surface area for solvent contact and diffusion.Smaller size generally increases yield but can affect flow; optimal size varies. rootsciences.comresearchgate.netazom.comfoodscigroup.usnih.gov
Extraction TimeAllows for solvent penetration and compound dissolution.Sufficient time for equilibrium; avoiding prolonged exposure if compounds degrade. mdpi.comunmul.ac.idresearchgate.net

Mechanisms of Action at the Cellular and Molecular Levels Pre Clinical Studies

Interaction with Biological Targets and Signaling Pathways

Understanding how Carthamone interacts with specific molecules and influences cellular communication networks is crucial for deciphering its therapeutic potential. Pre-clinical studies explore these interactions through both computational and in vitro approaches.

In vitro Studies on Cellular Responses

In vitro studies using various cell lines are fundamental in assessing the biological activities of compounds like this compound and understanding their effects on cellular responses. rsc.orgnih.govfrontiersin.orgresearchgate.net These studies can investigate a range of cellular processes, including oxidative stress, inflammation, DNA damage, apoptosis, and cell proliferation. rsc.orgfrontiersin.orgresearchgate.net While cell line models are widely used and provide valuable insights, it is important to note that they may not perfectly replicate the complex microenvironment and physiological conditions found in vivo. nih.gov

Antioxidant mechanisms are crucial for protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). oatext.com Free radical scavenging is a key antioxidant mechanism where compounds neutralize free radicals before they can cause cellular damage. nih.gov In vitro assays, such as DPPH and hydroxyl radical scavenging assays, are commonly used to evaluate the free radical scavenging potential of plant extracts and pure compounds. nih.govmdpi.comnih.gov The antioxidant activity of compounds, including their radical-scavenging ability, can be attributed to the presence of polyphenols and flavonoids. nih.govnih.gov The mechanism of scavenging activity may involve the donation of hydrogen or electron delocalization to stabilize radicals. nih.gov

Example Data Table: In Vitro Antioxidant Activity (Illustrative based on search results)

AssayIC50 (µg/mL) - Example 1 mdpi.comIC50 (µg/mL) - Example 2 mdpi.com
DPPH Radical Scavenging34.43 ± 4.83-
Hydroxyl Radical Scavenging512.81 ± 9.46-
Ferrous Ion Chelation2462.76 ± 1.38-
Hydrogen Peroxide Decomposition263.93 ± 7.87-
TAC Assay5405.1 ± 4.42-
FRAP Assay1132.35 ± 4.97-

Cellular apoptosis (programmed cell death) and cell cycle regulation are fundamental processes that are often dysregulated in various diseases, including cancer. mdpi.comarchivesofmedicalscience.com Compounds that can modulate these processes are of significant interest in pre-clinical research. mdpi.comarchivesofmedicalscience.com In vitro studies using non-human cell models can assess the ability of a compound to induce cell cycle arrest or promote apoptosis. mdpi.comarchivesofmedicalscience.com For example, studies on other natural compounds have shown the ability to induce G1 cell cycle arrest and apoptosis by modulating key cell cycle regulators and increasing pro-apoptotic signals. biomolther.org This can involve upregulating pro-apoptotic proteins and downregulating anti-apoptotic molecules. nih.gov

Detailed Research Findings Example (Based on related compounds/concepts): Research on other natural compounds has indicated that modulation of mitochondrial function and oxidative stress-related genes can be a strategy to induce apoptosis in cells. biomolther.org Induction of oxidative stress-mediated apoptosis through specific signaling pathways has also been suggested as a therapeutic strategy in cancer cell lines. frontiersin.org

Enzymes play critical roles in numerous biological processes, and modulating their activity can have significant therapeutic implications. Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are involved in the breakdown of neurotransmitters. nih.govmdpi.com Inhibition of cholinesterase activity can lead to the accumulation of neurotransmitters, affecting neuronal signaling. nih.gov In vitro enzymatic inhibition assays are used to assess the potential of compounds to inhibit the activity of these enzymes. mdpi.com Some pesticides, for instance, have been shown to inhibit AChE and BChE activity in a dose-dependent manner in in vitro studies. mdpi.com The degree of cholinesterase inhibition can be influenced by factors such as storage conditions and sample dilution in in vitro settings. who.int

While the search results mention peroxidase activity in the context of antioxidant assays (e.g., in the enzymatic determination of cholinesterase activity where peroxidase is used to produce a chromogen nih.gov), specific research detailing this compound's direct influence on peroxidase-like activity was not found within the provided snippets.

Example Data Table: In Vitro Cholinesterase Inhibition (Illustrative based on search results for other compounds)

EnzymeCompound X Concentration (µM)Inhibition (%) - Example mdpi.com
AChE1022.5
AChE500~48
AChE1000~48
BChE100
BChE250Inhibition observed
BChE750Similar inhibition to AChE
BChE1000~49

Gene expression, the process by which information from a gene is used in the synthesis of a functional gene product, is a tightly regulated process that can be influenced by various factors, including small molecules. dkfz.denih.gov Changes in gene expression can significantly impact cellular function and contribute to disease development. dkfz.denih.gov In vitro studies using cellular models, including human and non-human cell lines, are employed to investigate how compounds regulate gene expression. nih.govdkfz.debiorxiv.org Techniques such as RNA sequencing and gene enrichment analysis can identify differentially expressed genes and the biological pathways they are involved in. mdpi.comnih.gov Research on other compounds has shown the ability to regulate the expression of genes related to cell cycle and apoptosis. oncotarget.com Network pharmacology approaches can also be used to identify potential target genes and signaling pathways influenced by compounds. nih.govwindows.netfrontiersin.org

Detailed Research Findings Example (Based on related compounds/concepts): Studies using gene enrichment analysis have identified various signaling pathways, including those related to apoptosis and cell signaling, as being influenced by compounds found in traditional medicines. nih.govfrontiersin.org Research also indicates that the regulation of gene expression can be dynamic and change during cellular differentiation. nih.gov

Pathway Enrichment Analysis in Model Systems

Pathway enrichment analysis is a computational method used to identify biological pathways that are statistically overrepresented in a list of genes or proteins that are affected by a treatment or condition. nih.govcd-genomics.com This analysis helps researchers understand the broader biological processes and molecular mechanisms through which a compound exerts its effects. nih.govcd-genomics.comfrontiersin.org While specific detailed pathway enrichment analysis data solely focused on this compound in model systems was not extensively found in the provided search results, pathway analysis is a standard approach in pre-clinical studies to elucidate the molecular targets and downstream effects of bioactive compounds. frontiersin.orgnih.govmdpi.com For instance, studies on other compounds in the context of myocardial ischemia or inflammation often utilize pathway analysis to identify affected signaling cascades like TNF signaling pathways or PI3K-Akt signaling pathway. nih.govmdpi.comsemanticscholar.org Applying such analysis to this compound in relevant model systems would provide insights into the specific pathways it modulates.

Biological Activities in In vitro and In vivo Animal Models

Research in both in vitro and in vivo animal models provides crucial evidence for the biological activities of a compound. mattek.com In vitro studies allow for controlled experiments at the cellular level, while in vivo studies assess the effects within a complex living organism. mdpi.commattek.com

Anti-inflammatory Effects in Non-Human Systems

Cardioprotective Mechanisms in Cellular and Animal Models (e.g., Anti-myocardial Ischemia)

Cardiovascular diseases, including myocardial ischemia, are a major health concern, and exploring cardioprotective compounds is an active area of research. frontiersin.orgfrontiersin.org Carthamus tinctorius is traditionally used for cardiovascular ailments. nih.govsemanticscholar.org Studies investigating the effects of Carthami flos extracts, containing this compound, on myocardial ischemia have been conducted using network pharmacology and in vitro experiments. nih.gov These studies aim to identify active substances and their molecular mechanisms. For instance, research on Carthami flos extracts in H2O2-induced H9c2 cells (a common cell model for myocardial injury) examined effects on cell cycle and reactive oxygen species (ROS) levels. nih.gov

Animal models of myocardial ischemia/reperfusion injury are widely used to study potential cardioprotective agents. frontiersin.orgfrontiersin.orgdergipark.org.tr These models, such as those involving coronary artery ligation in mice or rats, allow for the assessment of infarct size, cardiac function, and molecular changes. mdpi.comfrontiersin.org While the provided searches did not yield specific detailed data tables on this compound's cardioprotective effects in animal models, the general mechanisms explored in such studies for other compounds include antioxidant, anti-inflammatory, and anti-apoptosis pathways. frontiersin.orgfrontiersin.org For example, tanshinone IIA showed cardioprotective effects in myocardial I/R models by decreasing infarct size and improving cardiac enzyme activity, mediated through antioxidant, anti-inflammatory, and anti-apoptosis mechanisms. frontiersin.org Curcumin also demonstrated a reduction in myocardial infarct size and improved cardiac function in animal models of myocardial I/R injury, inhibiting oxidative stress, inflammation, and apoptosis. frontiersin.org Future research could apply these established animal models and investigate similar molecular targets to elucidate this compound's specific cardioprotective mechanisms.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Natural compounds are increasingly being explored for their antimicrobial properties against various pathogens. cabidigitallibrary.orgresearchgate.nete3s-conferences.org Extracts from Carthamus tinctorius have shown antimicrobial effects against certain bacterial and fungal strains in in vitro studies. nih.govcabidigitallibrary.org For example, extracts demonstrated activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, and Candida albicans. cabidigitallibrary.org Another study on Carthamus caeruleus showed potent activity of root and leaf extracts against Gram-negative and Gram-positive bacteria, as well as pathogenic fungi like Candida albicans. researchgate.net

The antimicrobial activity of safflower extracts has been evaluated using methods like the agar (B569324) diffusion method, measuring inhibition zones against different microorganisms. cabidigitallibrary.orgresearchgate.net

Below is a table summarizing some reported antimicrobial activities of Carthamus extracts, which contain this compound, against various microorganisms in in vitro studies:

Source MaterialMicroorganismActivity ObservedReference
Carthamus tinctorius flowers (extracts)Escherichia coliSignificant activity cabidigitallibrary.org
Staphylococcus aureusSignificant activity cabidigitallibrary.org
Pseudomonas aeruginosaSignificant activity cabidigitallibrary.org
Bacillus cereusSignificant activity cabidigitallibrary.org
Candida albicansSignificant activity cabidigitallibrary.org
Carthamus tinctorius (aqueous extract)Proteus vulgarisAntibacterial activity cabidigitallibrary.org
Erwinia carotovoraAntibacterial activity cabidigitallibrary.org
Bacillus subtilisAntibacterial activity cabidigitallibrary.org
Klebsiella pneumoniaAntibacterial activity cabidigitallibrary.org
Carthamus caeruleus (root extracts)Candida albicansPotent activity (25 mm inhibition zone) researchgate.net
Staphylococcus aureusPotent activity (20 mm inhibition zone) researchgate.net
Bacillus cereusPotent activity (20 mm inhibition zone) researchgate.net
Acinetobacter bowiePotent activity (15 mm inhibition zone) researchgate.net
Carthamus caeruleus (leaf extracts)Acinetobacter bowiiEffective activity (18 mm inhibition zone) researchgate.net
Staphylococcus aureusEffective activity (20 mm inhibition zone) researchgate.net

These findings suggest that this compound, as a component of Carthamus species, likely contributes to their observed antimicrobial effects. Further studies are needed to isolate and specifically evaluate the antimicrobial activity of pure this compound and elucidate its mechanisms of action against different microbial strains.

Advanced Analytical Methodologies for Carthamone Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural elucidation and quantification of carthamone, providing insights into its electronic and atomic structure.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the quantitative analysis of this compound due to its chromophoric nature. The technique measures the absorption of UV or visible light by the molecule, which is proportional to its concentration. In various solvents, this compound exhibits characteristic absorption maxima that are utilized for its quantification. For instance, in dimethyl formamide, this compound shows a maximum absorption at 530 nm, which is often used for its estimation in different safflower varieties and their extracts. ijpsonline.com The simplicity and rapidity of UV-Vis spectrophotometry make it a convenient method for routine quality control. nih.gov However, its accuracy can be influenced by the presence of other interfering substances in the sample matrix.

UV-Vis Absorption Maxima of this compound
SolventMaximum Absorption (λmax)
Dimethyl formamide530 nm

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of this compound without the need for an authentic standard. nih.gov Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. nih.gov

For quantitative purposes, ¹H-NMR spectroscopy has been successfully applied. The carthamin content in commercial Carthamus Red preparations can be determined by comparing the integral of a specific proton signal of this compound (e.g., the singlet signal at approximately δ 9.3 ppm derived from H-16) to that of an internal standard like hexamethyldisilane (HMD). nih.govresearchgate.net This method demonstrates good repeatability, with both intra-day and inter-day assay variations showing coefficients of variation of less than 5%. nih.gov

Complete assignment of ¹H and ¹³C NMR spectra of carthamin potassium salt has been achieved using one- and two-dimensional NMR techniques in solvents like DMSO-d₆. nih.gov For example, in the ¹H NMR spectrum, the enolic protons at the 5 and 5' positions are assigned to a signal at 18.89 ppm, while the phenolic OH groups at the 13 and 13' positions correspond to a broad signal at 9.90 ppm. nih.gov

Key ¹H NMR Signal Assignments for this compound Potassium Salt in DMSO-d₆
ProtonChemical Shift (δ, ppm)Signal Type
5-OH, 5'-OH (enolic)18.89Singlet
13-OH, 13'-OH (phenolic)9.90Broad
H-168.28Singlet

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly effective. nih.gov A typical RP-HPLC system for this compound analysis might use a C18 column with an isocratic mobile phase, such as a mixture of methanol (B129727) and water (e.g., 45:55 v/v), at a flow rate of 1 ml/min. ijpsonline.com Detection is commonly performed using a UV-Vis detector set at 520 nm. ijpsonline.com This method has been shown to be simple, precise, and accurate for the estimation of this compound in the dried petals of Carthamus tinctorius. ijpsonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and separation of this compound. youtube.comkhanacademy.org It is often employed for monitoring the progress of purification or for preliminary screening of plant extracts. nih.govresearchgate.net In TLC, a stationary phase, typically silica gel, is coated on a plate, and a mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action. khanacademy.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. For the analysis of compounds like this compound, various solvent systems can be employed, and visualization can be achieved under UV light or by using specific staining reagents. youtube.comnih.gov

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a highly sensitive and specific technique used for the structural elucidation and confirmation of this compound. mdpi.com When coupled with chromatographic methods like HPLC (LC-MS), it provides a powerful tool for the analysis of complex mixtures. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which aids in determining its elemental composition. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of this compound, which provides valuable structural information. nih.govwikipedia.org The fragmentation of the protonated molecular ion can reveal details about the different structural motifs within the molecule. nih.gov Nano-electrospray ionization mass spectrometry has been used to confirm the deprotonation at the 3' position of carthamin potassium salt. nih.govnih.gov

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of phytochemicals, including this compound. This method offers significant advantages over traditional HPLC, such as higher separation efficiency, shorter analysis times, and reduced solvent consumption. The utilization of sub-2 µm particle columns in UHPLC allows for superior resolution and sensitivity.

In the context of this compound analysis, UHPLC is instrumental in separating it from other structurally similar flavonoids present in Carthamus tinctorius extracts. The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Following chromatographic separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation of the analyte, preserving the molecular ion for detection. This compound can be detected in either positive or negative ionization mode, with the choice depending on the specific adducts that provide the best signal intensity and stability.

Tandem mass spectrometry (MS/MS) is then employed for quantification, typically in the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity, enabling the accurate quantification of this compound even at low concentrations in complex mixtures. An integrated metabolomics and transcriptome analysis of flavonoid biosynthesis in Carthamus tinctorius utilized a UHPLC-ESI-MS/MS platform to detect and analyze various flavonoid metabolites. nih.gov

Table 1: Illustrative UHPLC-ESI-MS/MS Parameters for this compound Analysis

Parameter Value
Chromatography
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode ESI Positive/Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ of this compound
Product Ion (m/z) Specific fragment ion of this compound

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of natural products like this compound. Unlike nominal mass instruments, HRMS analyzers such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental composition of a molecule with a high degree of confidence. utmb.eduresearchgate.net

For the structural characterization of this compound, HRMS is used to obtain the accurate mass of the molecular ion, which helps in confirming its molecular formula (C21H20O11). Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide high-resolution fragmentation data. The fragmentation pattern of a molecule is a unique fingerprint that provides valuable information about its structure.

The fragmentation of flavonoids, such as the quinochalcone this compound, typically involves the cleavage of glycosidic bonds and retro-Diels-Alder (RDA) reactions in the heterocyclic C-ring. By analyzing the accurate masses of the fragment ions, it is possible to deduce the structure of the aglycone and the nature and position of the sugar moiety. A study on the fragmentation of flavonoids using ESI-HRMS/MS provides insights into the common losses and diagnostic product ions that can be expected, which are instrumental in the structural elucidation of related compounds like this compound.

Omics-Based Analytical Approaches

"Omics" technologies provide a holistic view of the biological systems involved in the production and activity of this compound. These approaches allow for the simultaneous analysis of a large number of molecules, offering insights into the genetic and metabolic pathways related to this compound.

Metabolomics for Pathway Interrogation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics can be used to investigate the metabolic pathways leading to its biosynthesis in Carthamus tinctorius. By comparing the metabolic profiles of different safflower varieties or plants grown under different conditions, it is possible to identify precursor molecules and intermediates in the this compound biosynthetic pathway. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is a commonly used analytical platform in metabolomics. An integrated metabolomics and transcriptome analysis of flavonoid biosynthesis in safflower under methyl jasmonate (MeJA) treatment identified 209 flavonoid metabolites, with 35 showing significant differences after treatment. nih.gov This type of study allows for the mapping of identified metabolites onto known biochemical pathways, such as the flavonoid biosynthesis pathway, to understand how different conditions affect the production of compounds like this compound. researchgate.net

Table 2: Key Metabolites in the Putative this compound Biosynthetic Pathway

Metabolite Role
Phenylalanine Primary precursor
Cinnamic acid Intermediate
p-Coumaroyl-CoA Key intermediate in phenylpropanoid pathway
Naringenin chalcone (B49325) Precursor for flavonoids
Precarthamin Immediate precursor to this compound

Transcriptomics for Gene Expression Profiling (RNA-Seq, RT-qPCR)

Transcriptomics involves the study of the complete set of RNA transcripts that are produced by the genome under specific circumstances. For this compound, transcriptomics can identify the genes that are actively being expressed during its biosynthesis.

RNA-Seq (RNA Sequencing) is a high-throughput sequencing technology that provides a comprehensive and quantitative view of the transcriptome. By performing RNA-Seq on Carthamus tinctorius tissues at different developmental stages or under various environmental conditions, researchers can identify genes that are differentially expressed and potentially involved in the this compound biosynthetic pathway. nih.govmdpi.com Several transcriptome studies on safflower have been conducted to discover putative genes associated with the biosynthesis of safflor yellow and other flavonoids. researchgate.netnih.gov An integrated metabolomics and transcriptome analysis of safflower with different flower colors revealed that the differential expression of the chalcone synthase (CHS) gene is a key factor in the variation of flavonoid content. frontiersin.orgnih.gov

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction) is a sensitive and specific technique used to validate the expression levels of genes identified through RNA-Seq. By designing primers for specific candidate genes, RT-qPCR can accurately measure their expression levels, confirming their involvement in the this compound biosynthetic pathway. The expression of these genes can be validated by real-time PCR. nih.gov

Table 3: Candidate Genes in this compound Biosynthesis Investigated by Transcriptomics

Gene Encoded Enzyme Putative Function in this compound Biosynthesis
PAL Phenylalanine ammonia-lyase Catalyzes the first step in the phenylpropanoid pathway
C4H Cinnamate (B1238496) 4-hydroxylase Hydroxylation of cinnamic acid
4CL 4-Coumarate-CoA ligase Activation of p-coumaric acid
CHS Chalcone synthase Catalyzes the formation of naringenin chalcone
CHI Chalcone isomerase Isomerization of naringenin chalcone
UGT UDP-glucosyltransferase Glycosylation of flavonoid intermediates

Network Pharmacology for Molecular Mechanism Prediction

Network pharmacology is an emerging discipline that aims to understand the effects of drugs and other bioactive compounds by examining the complex interaction networks within a biological system. youtube.com For this compound, network pharmacology can be used to predict its potential molecular targets and elucidate its mechanism of action. nih.gov

This approach typically involves several steps:

Identifying the active compound: this compound is identified as a key bioactive compound in Carthamus tinctorius.

Predicting potential targets: Public databases such as TCMSP and PubChem are used to predict the protein targets of this compound. nih.gov

Constructing a compound-target network: A network is built to visualize the interactions between this compound and its predicted targets.

Enrichment analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the predicted targets to identify the biological processes and signaling pathways that are most likely to be modulated by this compound.

A network pharmacology study on safflower for the treatment of coronary heart disease identified this compound as one of the effective compounds. The study predicted several potential targets for the active compounds in safflower, including VEGFA, STAT3, IL-6, and MMP9, and identified relevant signaling pathways. nih.gov This approach provides a systematic way to explore the polypharmacological effects of natural products like this compound.

Future Research Directions and Translational Perspectives

Unraveling Undiscovered Biosynthetic Enzymes and Pathways

Significant opportunities exist in fully elucidating the intricate biosynthetic pathway of carthamone. While the general phenylpropanoid pathway, which leads to precursors of many flavonoids and related compounds, is well-studied and conserved in plants, the specific enzymes and steps leading to this compound are not completely understood. researchgate.net Future research should focus on identifying and characterizing the specific enzymes involved in the later stages of this compound biosynthesis. This could involve integrated approaches utilizing genomics, transcriptomics, and metabolomics data from this compound-producing plants, followed by in vitro enzymatic activity assays using recombinantly produced proteins. mpg.de Techniques such as metabolic pathway AI search algorithms integrated with experimental data can also help map complex biosynthetic networks. biorxiv.org Understanding these enzymes is crucial for potentially manipulating the pathway for increased this compound production or for producing novel analogs. nih.gov Studies on the evolution of regulatory mechanisms of these pathways are also important. mpg.de

Exploring Structure-Activity Relationships of Novel this compound Analogs

Investigating the structure-activity relationships (SAR) of this compound and its novel synthetic analogs is a key area for future research. By systematically modifying the chemical structure of this compound, researchers can gain insights into which parts of the molecule are essential for specific biological activities. This can guide the design and synthesis of novel compounds with enhanced potency, selectivity, or altered properties. nih.gov While research on SAR exists for other compound classes like synthetic cathinones and flavonoids, specific detailed SAR studies focused solely on this compound and its potential analogs are needed. nih.govresearchgate.net This involves synthesizing a series of analogs with targeted modifications and then evaluating their biological effects through in vitro and in vivo assays. nih.govresearchgate.net Understanding the relationship between structural features and activity is fundamental for rational drug design and the development of new bioactive molecules based on the this compound scaffold. researchgate.net

Application of Synthetic Biology for Sustainable Production

Synthetic biology offers a powerful approach for the sustainable and potentially more efficient production of this compound. oecd.orgnih.gov Current methods of obtaining this compound often rely on extraction from plant sources, which can be limited by factors such as growth conditions, geographical location, and yield variability. By engineering microorganisms, such as bacteria or yeast, with the complete or partial biosynthetic pathway of this compound, it may be possible to achieve fermentation-based production. nih.gov This approach allows for controlled and scalable production, reducing dependence on agricultural cultivation and potentially lowering production costs. stanford.edu Synthetic biology strategies can involve designing non-natural biosynthetic pathways, assembling modular pathways, and optimizing metabolic flux through techniques like pathway balancing and rewiring. nih.gov While synthetic biology is being explored for the sustainable production of various biochemicals and in agriculture, its specific application for this compound biosynthesis in engineered microbes is a promising future direction. oecd.orgstanford.edurevolutionized.comsoilprotection.earth

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The development and application of advanced analytical techniques are essential for the sensitive and accurate detection, quantification, and profiling of this compound and its metabolites in various complex matrices. sigmaaldrich.comfrontiersin.org This is particularly important for trace analysis in biological samples, plant tissues, or environmental samples. Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) and triple quadrupole MS (UHPLC-QQQ-MS) are powerful tools for comprehensive metabolite profiling. frontiersin.orgnih.gov Future research should focus on optimizing these techniques specifically for this compound and its potential metabolic products, enabling detailed studies of its distribution, metabolism, and pharmacokinetics (if applicable in future studies, though not covered in this outline). pharmaron.comlcms.cz The challenges in analyzing plant metabolites, including their wide range, diversity, low abundance, and dynamic nature, necessitate the continued development of sophisticated analytical workflows and data analysis tools. sigmaaldrich.comfrontiersin.org Integrating metabolite analysis with statistical and bioinformatics methods is also crucial for interpreting complex metabolomic data and uncovering biological insights. frontiersin.orgusp.br

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.